![molecular formula C26H24F2N4O4S2 B2522286 N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide CAS No. 690249-51-5](/img/structure/B2522286.png)
N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C26H24F2N4O4S2 and its molecular weight is 558.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives synthesized by Babu, Srinivasulu, and Kotakadi (2015) highlighted their potential antimicrobial activity. These compounds were synthesized through a series of reactions involving cyclization, treatment with piperazine, and various substitutions to achieve structures with significant in vitro antibacterial and antifungal activities (Babu, D. S., Srinivasulu, D., & Kotakadi, V., 2015).
Anticancer Properties
Solomon, Pundir, and Lee (2019) developed 4-aminoquinoline derived sulfonyl analogs using a hybrid pharmacophore approach to enhance anticancer activities. Among the synthesized compounds, one in particular demonstrated significant efficacy against various cancer cells, indicating the potential of structurally similar compounds in cancer therapy (Solomon, V., Pundir, Sheetal, & Lee, Hoyun, 2019).
Biological Process Modulation
The study by Cummins, Salphati, Reid, and Benet (2003) on the modulation of intestinal CYP3A metabolism by P-Glycoprotein using compounds including a peptidomimetic cysteine protease inhibitor demonstrates the utility of chemical compounds in studying and potentially modulating biological pathways. This research provides insight into the complex interactions between drug metabolism and transport mechanisms within the body (Cummins, C., Salphati, L., Reid, M. J., & Benet, L., 2003).
Wirkmechanismus
Target of Action
The compound appears to contain a difluoromethylsulfonylphenyl group, which is often involved in difluoromethylation processes . Difluoromethylation is a type of chemical reaction that introduces a difluoromethyl group into a molecule, which can significantly alter the molecule’s properties and reactivity . This suggests that the compound might interact with molecules that are susceptible to difluoromethylation.
Mode of Action
Based on the presence of the difluoromethylsulfonylphenyl group, it’s possible that the compound could act as a difluoromethylating agent, introducing a difluoromethyl group into target molecules .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Difluoromethylation reactions are known to be involved in a wide range of biochemical processes, including the modification of proteins and other biomolecules .
Eigenschaften
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O4S2/c27-25(28)38(35,36)19-7-3-6-18(16-19)29-26(37)31-13-10-30(11-14-31)12-15-32-23(33)20-8-1-4-17-5-2-9-21(22(17)20)24(32)34/h1-9,16,25H,10-15H2,(H,29,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUKTXEYAMDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=S)NC5=CC(=CC=C5)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.